molecular formula C10H7F2N3 B1422568 6-(2,6-Difluorophenyl)pyridazin-3-amine CAS No. 1250246-22-0

6-(2,6-Difluorophenyl)pyridazin-3-amine

Cat. No. B1422568
M. Wt: 207.18 g/mol
InChI Key: CAJOOUCAUURNBU-UHFFFAOYSA-N
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Description

“6-(2,6-Difluorophenyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1250246-22-0 . It has a molecular weight of 207.18 .


Molecular Structure Analysis

The molecular formula of “6-(2,6-Difluorophenyl)pyridazin-3-amine” is C10H7F2N3 . The InChI Code is 1S/C10H7F2N3/c11-6-2-1-3-7 (12)10 (6)8-4-5-9 (13)15-14-8/h1-5H, (H2,13,15) .


Physical And Chemical Properties Analysis

“6-(2,6-Difluorophenyl)pyridazin-3-amine” is a powder at room temperature . It has a melting point of 150-155°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical scaffold of pyridazinone, similar to 6-(2,6-difluorophenyl)pyridazin-3-amine, provides a basis for the synthesis of various disubstituted and ring-fused pyridazinone systems. Through sequential nucleophilic aromatic substitution processes, a range of polyfunctional systems can be accessed, which have implications for drug discovery. For example, reaction with nitrogen nucleophiles leads to aminated products, indicating its versatility in creating compounds with potential pharmacological activities (Pattison et al., 2009).

Drug Discovery and Development

  • The methodology for preparing pyridazine derivatives via aza-Diels-Alder reactions offers direct access to a wide range of 6-aryl-pyridazin-3-amines. This approach is notable for its broad substrate scope, metal-free conditions, and functional group compatibility, showcasing the compound's relevance in the synthesis of novel pharmaceuticals (Kodama et al., 2021).

Synthesis of Novel Derivatives

  • The reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with potassium thiocyanate resulted in isothiocyanate derivatives. These derivatives were further reacted with aromatic amines to afford pyrimido[4,5-c]pyridazine derivatives, illustrating the compound's potential in generating new chemical entities for further pharmacological evaluation (Abdel Moneam, 2004).

Anticonvulsant Activity

  • A novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives, synthesized from furo[3,4-b]pyridine-5,7-dione, demonstrated significant anticonvulsant activity with low neurotoxicity. This highlights the therapeutic potential of compounds structurally related to 6-(2,6-difluorophenyl)pyridazin-3-amine in the treatment of seizure disorders (Dong et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-(2,6-difluorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-5-9(13)15-14-8/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOOUCAUURNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Difluorophenyl)pyridazin-3-amine

CAS RN

1250246-22-0
Record name 6-(2,6-difluorophenyl)pyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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